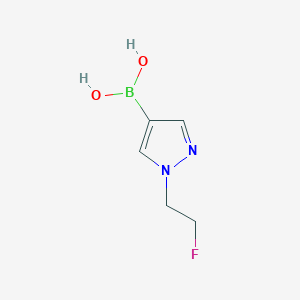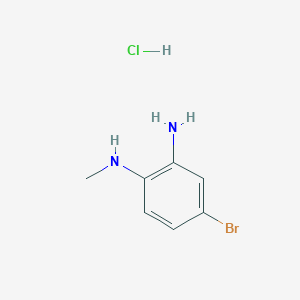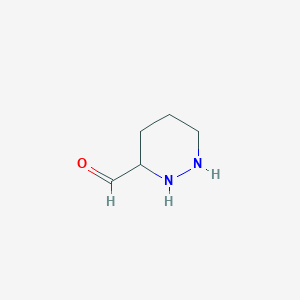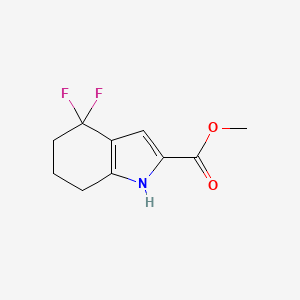![molecular formula C7H13NO B12274226 2-Oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B12274226.png)
2-Oxa-7-azabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxa-7-azabicyclo[331]nonane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azabicyclo[3.3.1]nonane typically involves cyclization reactions. One common method involves the radical C-carbonylation of methylcyclohexylamines, which leads to the formation of 2-azabicyclo[3.3.1]nonan-3-ones . This process requires specific conditions, such as the presence of lead tetraacetate and potassium carbonate, to facilitate the cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply to the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxa-7-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the oxygen and nitrogen atoms within the bicyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Oxa-7-azabicyclo[3.3.1]nonane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Oxa-7-azabicyclo[3.3.1]nonane involves its interaction with molecular targets through its oxygen and nitrogen atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Oxa-7-azabicyclo[3.3.1]nonane can be compared to other bicyclic compounds, such as:
2-Azabicyclo[3.3.1]nonane: Similar in structure but lacks the oxygen atom, which can influence its reactivity and applications.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane:
3-Azabicyclo[3.3.1]nonane: Another nitrogen-containing bicyclic compound with distinct reactivity and applications.
The presence of both oxygen and nitrogen atoms in this compound makes it unique and versatile for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
2-oxa-7-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H13NO/c1-2-9-7-3-6(1)4-8-5-7/h6-8H,1-5H2 |
InChI-Schlüssel |
BEXFCPIBGOMHIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2CC1CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12274148.png)


![Methyl 3-(2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12274169.png)

![rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid ethyl ester](/img/structure/B12274178.png)
![4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12274197.png)



![Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12274218.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B12274228.png)
